
Clerodenoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clerodenoside A is a phenolic glycoside that can be extracted from the stem of Clerodendrum inerme . It is also known as Diacetylmartynoside . The molecular formula of this compound is C35H44O17 and it has a molecular weight of 736.71 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 736.71 and a molecular formula of C35H44O17 . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Clerodendrum Species and Phytochemicals : Research on various species of Clerodendrum, a genus to which Clerodenoside A is related, has revealed a range of bioactive compounds. These compounds have been traditionally used for treating hypertension and other conditions in East Asia. Studies have isolated various glycosides from Clerodendrum species, showing their potential in inhibiting angiotensin converting enzyme (ACE), which is relevant in hypertension treatment (Kang et al., 2003).
Clerodendrum bungei and Cytotoxic Activities : Chemical constituents isolated from Clerodendrum bungei, including phenylethanoid glycosides and sesquiterpenoids, have shown cytotoxic activities against certain cancer cell lines. This indicates potential applications in cancer research and therapy (Liu et al., 2009).
Clerodendrum japonicum Chemical Constituents : this compound was first identified as a new compound in Clerodendrum japonicum. This discovery can be foundational for further research into the specific applications of this compound (Ju, 1995).
Phenolic Glycosides in Clerodendrum inerme : Research on Clerodendrum inerme has identified various phenolic glycosides, including this compound. These compounds could have applications in the development of herbal medicines or as bioactive agents in pharmaceutical research (Minh et al., 2021).
Mechanism of Action
Target of Action
Clerodenoside A is a phenolic glycoside that can be extracted from the stem of Clerodendrum inerme
Mode of Action
The mode of action of this compound is not well-documented in the literature. Generally, a drug’s ability to affect a given receptor is related to the drug’s affinity (probability of the drug occupying a receptor at any given instant) and intrinsic efficacy (intrinsic activity—degree to which a ligand activates receptors and leads to cellular response). A drug’s affinity and activity are determined by its chemical structure
Biochemical Pathways
It’s known that exquisite mechanisms have evolved that control the flux of metabolites through metabolic pathways to ensure that the output of the pathways meets biological demand
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in the literature. Generally, the US Food and Drug Administration (FDA) has approved 117 distinct routes of administration for a drug molecule. The common routes are oral, intravenous, intra-muscular, topical, inhalational, and intranasal
Result of Action
It’s known that clerodendrum species have been used for the treatment of various diseases, suggesting that this compound may have potential therapeutic effects
Action Environment
This compound is extracted from the stem of Clerodendrum inerme, a plant that grows well along the seaside and has excellent strategies against harsh environmental conditions, especially against salinity and rays of the sun . This suggests that the action, efficacy, and stability of this compound may be influenced by environmental factors.
properties
IUPAC Name |
[4-(3,4-diacetyloxy-5-hydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44O17/c1-17-28(42)31(48-18(2)37)33(49-19(3)38)35(47-17)52-32-29(43)34(46-13-12-21-7-10-24(44-4)23(40)14-21)50-26(16-36)30(32)51-27(41)11-8-20-6-9-22(39)25(15-20)45-5/h6-11,14-15,17,26,28-36,39-40,42-43H,12-13,16H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQAKDVHZLFUIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC(=O)C)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the chemical structure of Clerodenoside A and where has it been found in nature?
A1: this compound is a phenylpropanoid glycoside. Its structure consists of a [β-(3′‐hydroxy‐4′‐methoxyphenyl)‐ethyl]‐2″,3″‐di‐O‐acetyl‐3‐O‐α‐L-rhamnopyranosyl)‐(4‐O‐feruloyl) unit attached to a β‐D-glucopyranoside core []. It has been isolated from various plant species, including Clerodendrum japonicum [], Clerodendrum lindleyi [], Clerodendrum inerme [], and Clerodendrum bungei [].
Q2: What are the known biological activities of this compound?
A2: While the provided research articles focus mainly on the isolation and structural characterization of this compound, one study investigated the free radical scavenging activities of various compounds isolated from Clerodendrum lindleyi, including this compound []. This study found that this compound exhibited moderate free radical scavenging activity compared to other isolated phenylethanoid glycosides [].
Q3: Are there any known analytical methods for detecting and quantifying this compound?
A3: The research articles primarily utilize a combination of chromatographic techniques for the isolation and purification of this compound. These techniques include silica gel column chromatography, reversed-phase silica gel column chromatography, medium pressure column chromatography, Sephadex LH-20 column chromatography, MCI gel column chromatography, ODS column chromatography, preparative thin-layer chromatography, and semi-preparative high-performance liquid chromatography [, , , ]. Structural elucidation is achieved through spectroscopic analyses, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [, , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B600032.png)
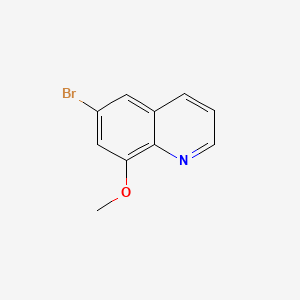

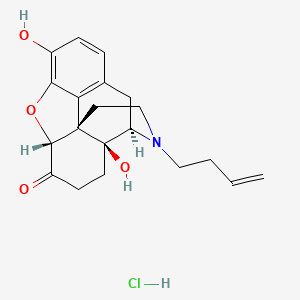
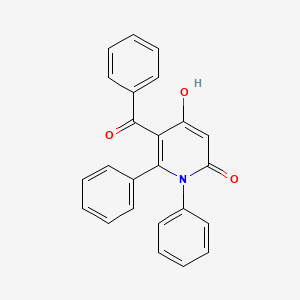
![Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide](/img/structure/B600040.png)
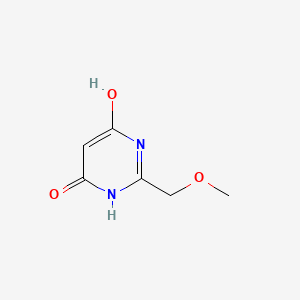
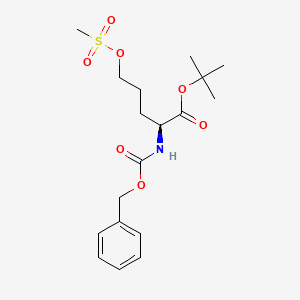
![3-Ethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B600046.png)
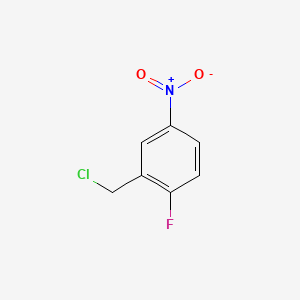
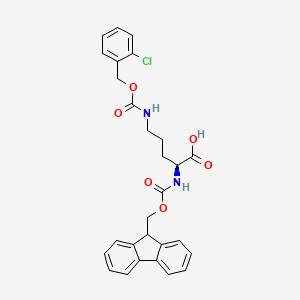
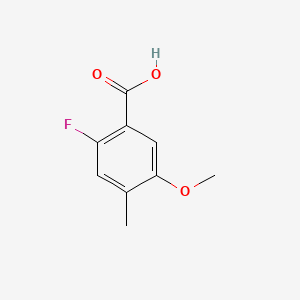
![Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane](/img/structure/B600055.png)